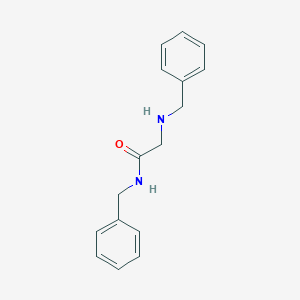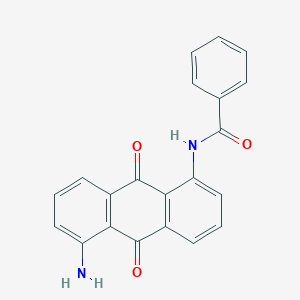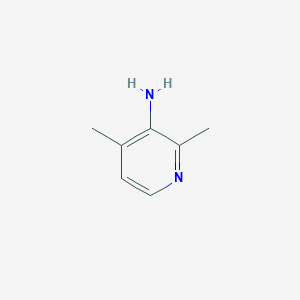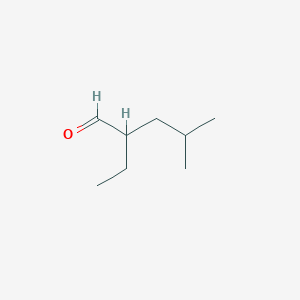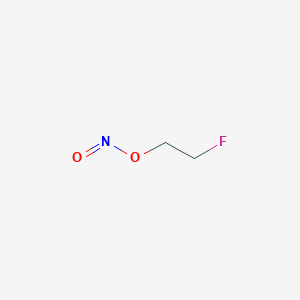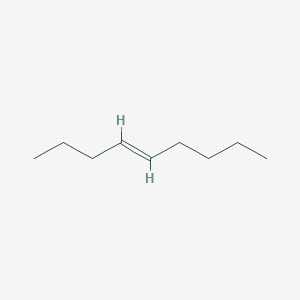
Trans-4-NONENE
Übersicht
Beschreibung
Trans-4-Nonene: is an unsaturated hydrocarbon with the molecular formula C₉H₁₈ . It is a colorless liquid with a distinct odor and is one of the isomers of nonene. The compound is characterized by the presence of a double bond between the fourth and fifth carbon atoms in the trans configuration, which means the hydrogen atoms attached to the double-bonded carbons are on opposite sides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trans-4-Nonene can be synthesized through various methods, including:
Alkylation Reactions: One common method involves the alkylation of butenes with pentenes in the presence of a catalyst.
Dehydration of Alcohols: Another method is the dehydration of 4-nonanol using an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene in the presence of a catalyst to form higher alkenes, including nonenes. The mixture is then separated and purified to obtain this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Trans-4-Nonene can undergo oxidation reactions to form various oxygenated compounds, such as alcohols, aldehydes, and carboxylic acids.
Reduction: It can be reduced to form saturated hydrocarbons, such as nonane, using hydrogenation reactions with catalysts like palladium or platinum.
Substitution: this compound can participate in substitution reactions, where the double bond reacts with halogens or other electrophiles to form halogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: 4-Nonanol, 4-Nonanone, and nonanoic acid.
Reduction: Nonane.
Substitution: 4-Chlorononene, 4-Bromononene.
Wissenschaftliche Forschungsanwendungen
Trans-4-Nonene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers, solvents, and surfactants.
Biology: this compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of trans-4-Nonene involves its interactions with various molecular targets and pathways. As an unsaturated hydrocarbon, it can participate in addition reactions with electrophiles, leading to the formation of new compounds. Its double bond allows it to act as a nucleophile, reacting with electrophilic species in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Cis-4-Nonene: The cis isomer of 4-Nonene, where the hydrogen atoms on the double-bonded carbons are on the same side.
1-Nonene: An isomer with the double bond at the first carbon position.
2-Nonene: An isomer with the double bond at the second carbon position.
Trans-4-Nonene is unique due to its trans configuration, which affects its physical properties, such as boiling point and density, as well as its reactivity in chemical reactions.
Eigenschaften
IUPAC Name |
(E)-non-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPADFPAILITQBG-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873999 | |
| Record name | (4E)-4-Nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10405-85-3 | |
| Record name | 4-Nonene, (4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010405853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4E)-4-Nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-NONENE, (4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5OC0PYC75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of trans-4-nonene influence its reactivity in the presence of the platinum-zeolite catalyst modified with organosilicon alkoxide?
A1: The research paper focuses on the regioselective hydrogenation of unsaturated compounds, specifically comparing the reaction rates of 1-nonene (terminal alkene) and this compound (internal alkene) []. The study demonstrates that the platinum-zeolite catalyst modified with diphenyldiethoxysilane exhibits a preference for hydrogenating terminal carbon-carbon double bonds over internal ones []. This suggests that the steric hindrance around the double bond in this compound hinders its interaction with the catalytic sites compared to the more accessible terminal double bond in 1-nonene.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)




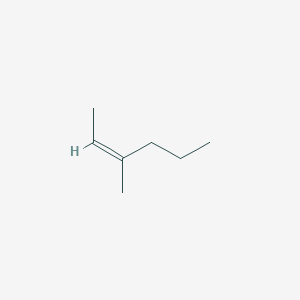

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
